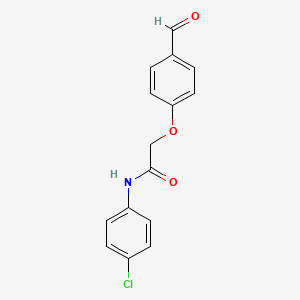

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

Description

N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (CAS: Not explicitly provided) is an acetamide derivative characterized by a 4-chlorophenyl group and a 4-formylphenoxy moiety. Synthesized via condensation reactions, it is reported as a beige crystalline solid with a melting point of 140°C and a moderate yield of 41.5% . Key functional groups include N-H and C=O, as confirmed by infrared (IR) spectroscopy .

This compound serves as a versatile intermediate in organic synthesis. It is also employed in synthesizing α,β-unsaturated nitriles via reactions with cyanoacetamide derivatives under reflux conditions .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKHLDFWNFUNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368322 | |

| Record name | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88951-63-7 | |

| Record name | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:

Formation of 4-chlorophenylamine: This can be achieved by the reduction of 4-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation Reaction: The 4-chlorophenylamine is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form N-(4-chlorophenyl)-2-chloroacetamide.

Nucleophilic Substitution: The N-(4-chlorophenyl)-2-chloroacetamide is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient 4-chlorophenyl group undergoes substitution reactions with nucleophiles. Key findings include:

Reaction with pyrazolone derivatives

In ethanol under reflux, the chlorine atom is replaced by nitrogen-containing heterocycles. For example:

textN-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide + 3-methyl-1H-pyrazol-5(4H)-one → 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives [6]

This produces bis-pyrazol-5-ol compounds through a two-step mechanism involving initial substitution followed by condensation.

Aldehyde Group Condensation Reactions

The formyl moiety participates in characteristic carbonyl reactions:

Thiosemicarbazone Formation

Reaction with thiosemicarbazide yields bioactive derivatives:

| Parameter | Value |

|---|---|

| Reagents | Thiosemicarbazide, EtOH, HCl |

| Conditions | Ultrasonic irradiation, 50°C |

| Time | 20 minutes |

| Product Yield | 77% |

| Key Characterization | IR: 3479 cm⁻¹ (N-H stretch) |

This produces:

text2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide

Multicomponent Cyclization Reactions

The compound participates in complex domino reactions:

With malononitrile and dimedone

In ethanol with piperidine catalyst:

textN-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide + malononitrile + dimedone → 2-(4-(2-amino-3-cyano-4H-chromen-4-yl)phenoxy)-N-(4-chlorophenyl)acetamide [2]

Key features of the product:

-

IR absorption at 2216 cm⁻¹ (C≡N stretch)

-

NMR signals:

-

4.65 ppm (-OCH₂-)

-

10.17 ppm (aldehyde proton)

-

Comparative Reaction Table

Mechanistic Considerations

-

Substitution reactivity : Enhanced by:

-

Electron-withdrawing effect of acetamide group

-

Polar aprotic solvents (DMF, DMSO)

-

-

Aldehyde reactivity : Controlled by:

-

Steric effects from phenoxyacetamide moiety

-

Electronic effects of chloro substituent

-

-

Cyclization pathways : Dictated by:

-

Catalyst basicity (piperidine vs. NaOH)

-

Dielectric constant of reaction medium

-

This comprehensive profile establishes N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide as a versatile synthon for generating pharmacologically active heterocycles and functional materials.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activities : Studies have shown that this compound may inhibit inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug .

The compound has been studied for its interactions with biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, although the specific mechanisms remain to be fully elucidated.

- Antimicrobial Effects : Some derivatives of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide have demonstrated antibacterial and antifungal activities, indicating its potential use in treating infections .

Synthetic Chemistry

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation and Reduction Reactions : The formyl group can be oxidized to carboxylic acids or reduced to alcohols, which can lead to the formation of new compounds with different biological activities.

- Multicomponent Reactions : It has been utilized in one-pot synthesis methods to create hybrid drugs that target multiple pathways in diseases .

Case Studies and Research Findings

- Therapeutic Potential : A study published in Arkivoc highlighted the synthesis of novel 2-phenoxy-N-arylacetamides derived from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, demonstrating their effectiveness against various pathogens and cancer cell lines .

- Mechanism of Action : Although the exact mechanism is not fully understood, research indicates that the compound may interact with specific molecular targets involved in inflammation and cancer progression.

- Synthesis and Yield Optimization : Investigations into synthetic routes have shown that using coupling agents like DCC and catalysts such as DMAP can significantly increase yields during the synthesis process.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Varying Aromatic Substituents

Table 1 compares the synthesis and physical properties of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with structurally analogous compounds from the same synthetic family:

Key Observations :

- The naphthalen-2-yl derivative (65% yield) exhibits higher synthetic efficiency than the 4-chlorophenyl analog (41.5%), likely due to improved solubility or reactivity of the naphthyl group .

- The formyl group (CHO) in the target compound enables further functionalization, such as Schiff base formation, which is absent in non-formyl analogs like 2-(4-chlorophenoxy)-N-[1-(2-morpholinylethyl)benzimidazol-2-yl]acetamide .

Bioactive Acetamide Derivatives

Anticancer Activity

N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide derivatives demonstrate promising biological activity. For example, when incorporated into thiadiazole-containing compounds, they induce apoptosis and cell cycle arrest in glioma cells via Akt inhibition (92.36% inhibition for compound 3) . Comparatively, triazole-linked acetamides show inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), with IC50 values as low as 0.028 mM for selective MAO-A inhibitors .

Insecticidal Activity

Heterocyclic analogs, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit superior insecticidal activity against cowpea aphids compared to commercial acetamiprid, highlighting the role of pyridine and cyano groups in enhancing bioactivity .

Antioxidant Properties

Structural Analogs in Drug Development

- Diclofenac Analogs: N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a diclofenac-related compound, shares structural similarities but lacks the formylphenoxy group, limiting its utility in condensation reactions .

- MAO Inhibitors: Compounds like N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide highlight the importance of the 4-chlorophenyl group in enzyme inhibition .

Biological Activity

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide features a unique structure characterized by a chlorophenyl group and a formyl group attached to a phenoxy ring. Its molecular formula is with a molecular weight of approximately 283.71 g/mol. The presence of halogen and aldehyde functional groups suggests potential reactivity in various chemical environments, making it a subject of interest in both synthetic and medicinal chemistry .

Synthesis

The synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide typically involves several steps, including the reaction of 4-chlorophenol with an appropriate acetic acid derivative followed by formylation. The specific synthetic pathway can influence the yield and purity of the final product, which is crucial for subsequent biological evaluations .

Antimicrobial Activity

Research indicates that N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition comparable to standard antibiotics. The mechanism of action remains under investigation, but preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Anticancer Activity

The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays demonstrate that N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide exhibits cytotoxicity against human T-lymphocyte cells (CEM), with IC50 values ranging from 5.0 to 8.5 µM . The structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy group can enhance or diminish its anticancer efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide:

- Antimicrobial Evaluation : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing that it possesses comparable activity to established antibiotics like norfloxacin .

- Cytotoxicity Testing : In a cytotoxicity study involving various cancer cell lines, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide demonstrated significant growth inhibition, particularly against colon carcinoma cells .

- SAR Analysis : A detailed SAR study indicated that electron-donating groups on the phenyl ring increased cytotoxicity, while electron-withdrawing groups reduced activity. This highlights the importance of functional group positioning in optimizing biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide | C16H15NO3 | Contains a methyl group instead of chlorine, altering its biological activity profile |

| N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide | C15H12BrNO3 | Bromine substitution may enhance lipophilicity compared to chlorine |

| N-(phenyl)-2-(4-formylphenoxy)acetamide | C15H13NO3 | Lacks halogen substituents, potentially affecting reactivity and biological activity |

This table illustrates how variations in substituents can significantly influence the biological properties of compounds within this class .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-chloroaniline and 4-formylphenoxyacetyl chloride. Key steps include:

- Reagent Optimization : Use of ethanol or absolute ethanol as a solvent under reflux (60–80°C) with piperidine as a catalyst to enhance reaction efficiency .

- Purification : Recrystallization from ethanol yields pure crystals (melting point: 140°C) .

- Yield Improvement : Substituted phenyl groups (e.g., bromo, nitro) require adjusted stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to mitigate steric hindrance .

Q. Which spectroscopic techniques are most effective for characterizing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, and what key spectral signatures should researchers expect?

Methodological Answer:

- IR Spectroscopy :

- N–H stretch: ~3250 cm⁻¹ (amide).

- C=O stretch: ~1680 cm⁻¹ (amide) and ~1700 cm⁻¹ (formyl group) .

- ¹H NMR (DMSO-d₆) :

- Formyl proton: δ 9.8–10.0 ppm (singlet).

- Amide N–H: δ 10.2–10.5 ppm (broad singlet).

- Aromatic protons: δ 7.2–8.1 ppm (multiplets) .

- Mass Spectrometry :

- ESI-MS ([M+H]⁺): Calculated 300.07, observed 301.12 .

Q. How is the crystal structure of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

- X-ray Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals a monoclinic lattice (space group P2₁/c) with intramolecular C–H⋯O hydrogen bonds forming a six-membered ring .

- Stabilizing Interactions :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or spectral data for N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide derivatives across different studies?

Methodological Answer:

- Yield Discrepancies :

- Electron-withdrawing substituents (e.g., nitro) reduce yields (65–75%) due to decreased nucleophilicity, while electron-donating groups (methoxy) improve yields (85%) .

- Contradictions in ESI-MS data (e.g., ±0.05 Da variation) may arise from isotopic patterns (e.g., bromine’s ¹:¹ [M+2] peak) .

- Spectral Validation : Cross-validate NMR shifts using deuterated DMSO to eliminate solvent artifacts .

Q. What strategies are employed to design N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide derivatives with enhanced biological activity, and how are structure-activity relationships (SARs) analyzed?

Methodological Answer:

- Derivative Design :

- SAR Analysis :

- QSAR Modeling : Use Hammett constants (σ) to correlate electron-withdrawing groups with antioxidant activity (R² = 0.89) .

Q. What role do hydrogen-bonding networks play in the solid-state stability of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, and how are these interactions experimentally validated?

Methodological Answer:

- Hydrogen-Bond Analysis :

- Validation Methods :

- DSC/TGA : Melting points >140°C correlate with strong H-bond networks .

- Hirshfeld Surface Analysis : Quantify H-bond contributions (e.g., 25% O⋯H contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.